Eburicoic acid

Übersicht

Beschreibung

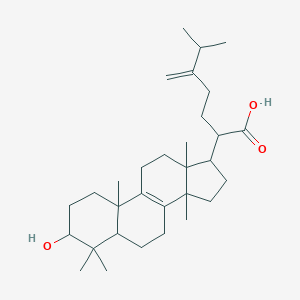

Eburicoic Acid ist eine natürlich vorkommende Triterpenoidverbindung, die hauptsächlich aus dem medizinischen Pilz Antrodia camphorata isoliert wird . Sie ist bekannt für ihre vielfältigen biologischen Aktivitäten, darunter antidiabetische, antihyperlipidämische und krebshemmende Wirkungen . Die Verbindung hat die Summenformel C31H50O3 und zeichnet sich durch ihre komplexe Struktur aus, die mehrere Ringe und funktionelle Gruppen umfasst .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: this compound kann durch verschiedene chemische Reaktionen synthetisiert werden, die Triterpenoidvorläufer einbeziehen. Die Synthese umfasst in der Regel mehrere Schritte, darunter Cyclisierung, Oxidation und Modifikationen der funktionellen Gruppen. Spezielle Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatoren, werden sorgfältig gesteuert, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound wird oft durch Extraktion und Reinigung aus natürlichen Quellen wie Antrodia camphorata erzielt. Der Prozess beinhaltet eine Lösungsmittelextraktion, gefolgt von chromatographischen Verfahren, um die Verbindung zu isolieren und zu reinigen .

Wissenschaftliche Forschungsanwendungen

Chemie: Eburicoic Acid dient als wertvoller Vorläufer für die Synthese anderer Triterpenoidverbindungen.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über mehrere molekulare Zielstrukturen und Pfade:

Antidiabetische Aktivität: this compound verstärkt die Expression des Membran-Glukosetransporters Typ 4 (GLUT4) und aktiviert den AMP-aktivierten Proteinkinase (AMPK)-Signalweg, was zu einer verbesserten Glukoseaufnahme und Insulinsensitivität führt.

Antihyperlipidämische Aktivität: Die Verbindung reduziert die Expression lipogener Enzyme und fördert die Fettsäureoxidation, was zu einer Verringerung der Lipidansammlung führt.

Krebshemmende Aktivität: this compound induziert in Krebszellen endoplasmatischen Retikulumstress und Autophagie, was zum Zelltod führt.

Wirkmechanismus

Eburicoic acid is a triterpenoid compound found in the medicinal mushroom Antrodia camphorata . It has been studied for its potential antidiabetic and antihyperlipidemic effects .

Target of Action

This compound primarily targets the Glucose Transporter Type 4 (GLUT4) , 5′-Adenosine Monophosphate-Activated Protein Kinase (AMPK) , and Akt . These proteins play crucial roles in glucose metabolism and insulin signaling .

Mode of Action

This compound interacts with its targets by preventing and restoring the decrease in expression levels of GLUT4, phospho-AMPK/total AMPK, and phospho-Akt/total Akt in insulin-resistant cells . This interaction leads to changes in glucose metabolism and insulin signaling .

Biochemical Pathways

This compound affects the biochemical pathways related to glucose metabolism and insulin signaling. It enhances the expression levels of phospho-AMPK and membrane expression levels of GLUT4 in skeletal muscle, facilitating glucose uptake . It also enhances hepatic expression levels of phospho-Akt and phospho-FoxO1 but decreases the mRNA levels of glucose-6-phosphatase (G6 Pase) and phosphoenolpyruvate carboxykinase (PEPCK) to suppress hepatic glucose production .

Pharmacokinetics

It is known that this compound is administered orally . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

This compound has been shown to have antidiabetic and antihyperlipidemic effects. It reduces blood glucose and triglyceride levels and improves peripheral insulin sensitivity . It also reduces adipose expression levels of lipogenic FAS and peroxisome proliferator-activated receptor γ (PPARγ), leading to decreased adipose lipid accumulation .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, its antidiabetic and antihyperlipidemic effects were observed in high-fat diet-fed mice . More research is needed to understand how other environmental factors might influence its action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Eburicoic acid interacts with several key biomolecules in the body. It has been found to restore the expression levels of membrane glucose transporter type 4 (GLUT4), phospho-5′-adenosine monophosphate-activated protein kinase (AMPK), and phospho-Akt in insulin-resistant C2C12 myotube cells . These interactions suggest that this compound plays a significant role in glucose metabolism and insulin signaling .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In particular, it has been found to prevent the decrease in expression levels of GLUT4, phospho-AMPK, and phospho-Akt in insulin-resistant C2C12 myotube cells induced by palmitate . This suggests that this compound can influence cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been found to prevent and restore the decrease in expression levels of GLUT4, phospho-AMPK, and phospho-Akt in insulin-resistant C2C12 myotube cells . This suggests that this compound may exert its effects through binding interactions with these biomolecules, potentially leading to enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. In a study conducted over 14 weeks, this compound was found to prevent the increase in levels of glucose, triglyceride, free fatty acid (FFA), insulin, and leptin in blood in high-fat-diet-fed mice . This suggests that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models at different dosages. In one study, diabetic mice were given oral doses of this compound at three dosage levels over a period of 4 weeks . The study found that this compound prevented the increase in levels of glucose, triglyceride, FFA, insulin, and leptin in blood in these mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to enhance the expression levels of phospho-AMPK and membrane expression levels of GLUT4 in the skeletal muscle of high-fat-diet-fed mice, facilitating glucose uptake . This suggests that this compound interacts with enzymes and cofactors involved in glucose metabolism .

Transport and Distribution

Its ability to influence the expression levels of GLUT4 and phospho-AMPK suggests that it may be transported to and distributed within cells in a manner that allows it to interact with these biomolecules .

Subcellular Localization

Its ability to influence the expression levels of GLUT4 and phospho-AMPK suggests that it may be localized within cells in a manner that allows it to interact with these biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Eburicoic acid can be synthesized through various chemical reactions involving triterpenoid precursors. The synthesis typically involves multiple steps, including cyclization, oxidation, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product .

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction and purification from natural sources, such as Antrodia camphorata. The process involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Eburicoic Acid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren (z. B. Palladium auf Kohlenstoff) .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils einzigartige chemische und biologische Eigenschaften besitzen .

Vergleich Mit ähnlichen Verbindungen

Eburicoic Acid gehört zu einer größeren Klasse von Triterpenoidverbindungen, zu denen gehören:

- Antcin K

- Dehydrothis compound

- Sulphurenic Acid

- Ergostatrien-3β-ol

Einzigartigkeit: this compound zeichnet sich durch seine starken biologischen Aktivitäten und seine einzigartige chemische Struktur aus, die es ihr ermöglicht, mit mehreren molekularen Zielstrukturen und Signalwegen zu interagieren . Ihre vielfältigen Anwendungsmöglichkeiten in Medizin, Biologie und Industrie unterstreichen ihre Bedeutung im Vergleich zu anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25-26,32H,3,9-18H2,1-2,4-8H3,(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMQOYZVOPASJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971389 | |

| Record name | 3-Hydroxy-24-methylidenelanost-8-en-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560-66-7 | |

| Record name | Eburicoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-24-methylidenelanost-8-en-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.